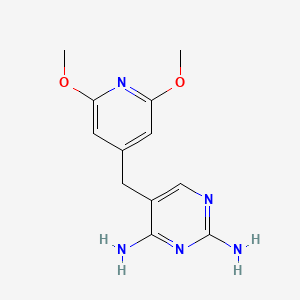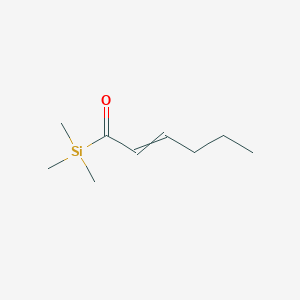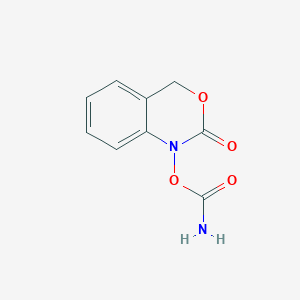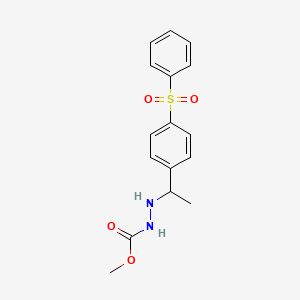![molecular formula C7H14N2OS B14478765 4-[(Dimethylamino)methyl]thiomorpholin-3-one CAS No. 67374-12-3](/img/structure/B14478765.png)
4-[(Dimethylamino)methyl]thiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]thiomorpholin-3-one is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a dimethylaminomethyl group at the 4-position and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]thiomorpholin-3-one typically involves the reaction of thiomorpholine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]thiomorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]thiomorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The thiomorpholine ring can interact with various molecular targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound without the dimethylaminomethyl and ketone substitutions.
4-Methylthiomorpholine: Similar structure but with a methyl group instead of the dimethylaminomethyl group.
3-Thiomorpholinone: Lacks the dimethylaminomethyl group but has the ketone group.
Uniqueness
4-[(Dimethylamino)methyl]thiomorpholin-3-one is unique due to the presence of both the dimethylaminomethyl group and the ketone group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67374-12-3 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]thiomorpholin-3-one |
InChI |
InChI=1S/C7H14N2OS/c1-8(2)6-9-3-4-11-5-7(9)10/h3-6H2,1-2H3 |
Clé InChI |
ITAKUMJLHNHDGB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CN1CCSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)




![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)


![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

